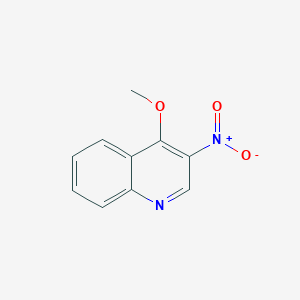

4-Methoxy-3-nitroquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-3-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10-7-4-2-3-5-8(7)11-6-9(10)12(13)14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXXYTQKRUWBMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 4 Methoxy 3 Nitroquinoline

Functional Group Transformations of the Nitro Moiety

The nitro group is a key reactive site in 4-Methoxy-3-nitroquinoline, readily undergoing reductive transformations to yield various other functionalities, most notably the amino group.

The reduction of the nitro group to an amino group is a fundamental and widely utilized transformation in the chemistry of nitroquinolines. smolecule.comnih.gov This conversion is significant as aminoquinolines are crucial building blocks for a wide range of biologically active compounds, including antimalarial drugs. acs.org

Several reductive methods can be employed, with the choice of reagent often depending on the presence of other functional groups within the molecule and the desired selectivity. Common reducing agents and conditions include:

Catalytic Hydrogenation: This is a prevalent method for nitro group reduction. commonorganicchemistry.com Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. commonorganicchemistry.com However, its strong reducing power can also affect other reducible groups. commonorganicchemistry.com For substrates containing sensitive groups like aromatic halogens, Raney nickel is a suitable alternative as it is less likely to cause dehalogenation. commonorganicchemistry.comunesp.br

Metal/Acid Systems: The use of metals such as iron (Fe), zinc (Zn), or tin (II) chloride (SnCl₂) in an acidic medium provides a milder alternative for nitro group reduction. commonorganicchemistry.comresearchgate.net These conditions are often compatible with a wider range of functional groups. For instance, zinc in acetic acid is an effective system for this conversion. commonorganicchemistry.comresearchgate.net

Metal-Free Reductions: Recent advancements have led to metal-free reduction methods. One such method utilizes bis(pinacolato)diboron (B136004) (B₂pin₂) as the reducing agent in the presence of a base like sodium hydroxide (B78521). doi.org This approach offers a chemoselective reduction of aromatic nitro compounds to their corresponding amines under relatively mild conditions. doi.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a green and efficient method for the reduction of nitroarenes. acs.org A system employing a ruthenium-based photocatalyst, blue light LEDs, and ascorbic acid as a hydrogen source has been successfully used to reduce nitroquinolines to aminoquinolines. acs.org

The general pathway for the six-electron reduction of a nitro group to an amine proceeds through nitroso and hydroxylamino intermediates. nih.gov

Beyond reduction to amines, the nitro group on the quinoline (B57606) scaffold can participate in other transformations. While direct oxidative transformations of the nitro group itself are less common, the electronic influence of the nitro group is crucial in various oxidative and reductive reaction cycles involving the entire quinoline system. uni-regensburg.de The strong electron-withdrawing nature of the nitro group activates the quinoline ring, facilitating reactions with nucleophiles. mdpi.com

In some instances, particularly in biological systems or under specific catalytic conditions, the nitro group can be involved in complex redox processes. For example, the metabolism of nitroaromatic compounds can involve sequential one-electron or two-electron reduction steps, leading to the formation of nitroso and N-hydroxylamino intermediates. nih.gov These intermediates can be highly reactive and may participate in further reactions.

Furthermore, the interplay between reductive and oxidative steps is a key feature in the biosynthesis of certain fungal metabolites derived from quinoline-like structures, where cytochrome P450 enzymes catalyze oxidative transformations in concert with reductive steps. nih.gov The presence of a nitro group can significantly influence the regioselectivity and feasibility of these enzymatic transformations. mdpi.com

Reductive Pathways to Aminoquinolines

Nucleophilic Aromatic Substitution Pathways

The electron-deficient nature of the quinoline ring, further enhanced by the presence of the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions.

In quinoline systems containing both a nitro group and a halogen substituent, the halogen can often be displaced by a nucleophile. The nitro group, particularly when positioned ortho or para to the halogen, strongly activates the ring towards nucleophilic attack. For example, in 4-chloro-3-nitroquinoline (B17048), the chlorine atom at the 4-position is activated by the adjacent nitro group at the 3-position, making it a good leaving group in SNAr reactions. sci-hub.se

The reaction of 4-chloro-3-nitroquinoline with nucleophiles such as amines or alkoxides leads to the formation of the corresponding 4-substituted-3-nitroquinoline derivatives. sci-hub.se The ease of these substitution reactions is a testament to the powerful activating effect of the nitro group. It is important to note that in some cases, competition between the substitution of a halogen and other nucleophilic substitution pathways, such as Vicarious Nucleophilic Substitution (VNS), can occur. mdpi.com

Cine-substitution is a type of nucleophilic aromatic substitution where the incoming nucleophile attaches to a position adjacent to the one bearing the leaving group. arkat-usa.org In the context of nitroquinolines, this reaction often involves the displacement of the nitro group.

For instance, 1-methyl-3,6,8-trinitro-2-quinolone exhibits unusual reactivity, undergoing cine-substitution where a nucleophile attacks the 4-position, leading to the elimination of the nitro group at the 3-position. nih.govmdpi.com This regioselectivity is driven by the electronic and steric properties of the substrate. The presence of multiple nitro groups significantly activates the quinolone system towards nucleophilic attack. nih.govmdpi.com The reaction of such activated nitroquinolones with carbon nucleophiles, like 1,3-dicarbonyl compounds, provides a regioselective method for forming new carbon-carbon bonds at the 4-position. mdpi.com

The mechanism of cine-substitution typically involves the initial addition of the nucleophile to the aromatic ring to form a Meisenheimer-type adduct, followed by the elimination of the leaving group (in this case, the nitro group as nitrous acid or its equivalent). arkat-usa.org

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the direct functionalization of electron-deficient aromatic rings, including nitroquinolines, by forming new carbon-nitrogen bonds. mdpi.comnih.govresearchgate.net This reaction involves the substitution of a hydrogen atom, typically ortho or para to a nitro group, by a nucleophile carrying a leaving group. organic-chemistry.org

In the VNS amination of nitroquinolines, aminating agents such as 4-amino-1,2,4-triazole (B31798) or 1,1,1-trimethylhydrazinium (B8733633) iodide are used in the presence of a strong base like potassium tert-butoxide. researchgate.netresearchgate.net The reaction proceeds via the addition of the aminated nucleophile to the nitroquinoline ring to form a σ-adduct. Subsequent base-induced elimination of the leaving group from the nucleophile results in the formation of the aminated nitroquinoline and rearomatization of the ring. organic-chemistry.org

The regioselectivity of VNS reactions is generally high, with substitution occurring predominantly at the positions ortho and/or para to the activating nitro group. organic-chemistry.org For 3-nitroquinoline (B96883), VNS reactions can provide a route to introduce an amino group at the 4-position. acs.org VNS offers a direct and efficient pathway for C-N bond formation, providing access to a variety of amino-substituted quinoline derivatives that are of interest in medicinal chemistry and materials science. nih.govbeilstein-journals.orgorganic-chemistry.org

Influence of Methoxy (B1213986) and Nitro Substituents on Reactivity

The reactivity of the quinoline nucleus in this compound is significantly governed by the electronic properties of the methoxy (-OCH₃) and nitro (-NO₂) substituents. These groups exert opposing electronic effects, which in turn modulate the electron density of the heterocyclic ring and influence its susceptibility to chemical transformations.

The methoxy group at the 4-position is an electron-donating group (EDG) through resonance, while it is weakly electron-withdrawing through induction. lumenlearning.com Conversely, the nitro group at the 3-position is a strong electron-withdrawing group (EWG) through both resonance and induction. lumenlearning.comlibretexts.org This push-pull electronic arrangement creates a unique reactivity profile for the molecule.

The primary ways these substituents influence reactivity are:

Nucleophilic Aromatic Substitution: The potent electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to it. However, the electron-donating methoxy group can partially counteract this effect. The nitro group itself can be a site for nucleophilic substitution, where it can be reduced to an amino group, opening pathways to a variety of derivatives. smolecule.com

Cycloaddition Reactions: The electron-deficient nature of the double bond between C2 and C3, due to the adjacent nitro group, makes this compound a suitable dienophile in Diels-Alder reactions. sciforum.netresearchgate.netresearchgate.net The electron-donating methoxy group can further influence the regioselectivity of these reactions.

Cycloaddition Reactions Involving Nitroquinolines

Polar Diels-Alder Reactions with this compound as Dienophile

This compound can function as a dienophile in polar Diels-Alder reactions due to the electron-withdrawing nature of the nitro group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the C2-C3 double bond. researchgate.netwikipedia.org This makes it reactive towards electron-rich dienes in a [4+2] cycloaddition format. wikipedia.org

In a normal electron demand Diels-Alder reaction, the diene is electron-rich (possessing a high-energy Highest Occupied Molecular Orbital, HOMO) and the dienophile is electron-deficient (possessing a low-energy LUMO). wikipedia.org Nitroaromatic compounds, including nitroquinolines, have been shown to act as dienophiles in such reactions. sciforum.netresearchgate.netresearchgate.net The reaction of this compound with an electron-rich diene, such as a silyloxydiene, would proceed via a concerted [4+2] cycloaddition mechanism to yield a polycyclic adduct. soton.ac.uk The presence of the nitro group is critical for this reactivity, as unsubstituted aromatic systems are generally unreactive as dienophiles. sciforum.net High pressure can be employed to promote these dearomatizing cycloadditions, often leading to highly functionalized three-dimensional structures. soton.ac.uk

For instance, the reaction between a nitroquinoline and an electron-rich diene like Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is a classic example of a normal electron demand Diels-Alder reaction. researchgate.net Such reactions with nitro-substituted dienophiles often result in the formation of functionalized polycyclic systems. researchgate.netsoton.ac.uk

The stereochemical outcome of Diels-Alder reactions is a critical aspect, often governed by the "endo rule," which predicts the preferential formation of the endo diastereomer due to secondary orbital interactions. soton.ac.uk However, in the case of cycloadditions involving nitroaromatic compounds, the diastereoselectivity can be influenced by several factors, including the nature of the diene, the dienophile, and the reaction conditions. soton.ac.uk

The approach of the diene to the dienophile (this compound) can occur from two different faces, leading to the formation of diastereomers. The modest diastereoselectivity observed in some reactions with nitroarenes is thought to be due to similar transition state energies for both the endo and exo approaches. soton.ac.uk The presence of substituents on both the diene and the dienophile can lead to the formation of multiple stereocenters in the product, and the relative stereochemistry is determined during the cycloaddition step. For example, in related systems, the use of chiral catalysts can induce high diastereoselectivity and enantioselectivity in cycloaddition reactions. williams.edu

Normal Electron Demand Diels-Alder Processes

[3+2] Cycloaddition Pathways for Fused Heterocyclic Systems

Beyond [4+2] cycloadditions, the activated double bond in nitro-substituted heterocycles can also participate in [3+2] cycloaddition reactions. These reactions involve a three-atom component (a 1,3-dipole) reacting with a two-atom component (a dipolarophile), which in this case would be the C2-C3 double bond of this compound. sci-rad.com

A common example of a 1,3-dipole is an azide (B81097). The reaction of an organic azide with an activated alkene, like the one in this compound, can lead to the formation of a five-membered heterocyclic ring, such as a triazoline, which may subsequently rearrange. sci-rad.comresearchgate.net Another example involves nitrones as 1,3-dipoles, which react with nitroalkenes to form isoxazolidines. icm.edu.pl These [3+2] cycloadditions are a powerful tool for the synthesis of a variety of fused heterocyclic systems. sci-rad.comnih.gov The regioselectivity of these reactions is a key consideration and is often influenced by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. icm.edu.pl

Formal Cycloaddition Reactions Leading to Quinoline Derivatives

Formal cycloaddition reactions are multi-step processes that result in the formation of a cyclic product that appears to be the result of a cycloaddition, but the mechanism is not concerted. These reactions are valuable for the synthesis of complex quinoline derivatives.

One such example is a formal [4+2] cycloaddition. For instance, a reaction might be initiated by a Michael addition, followed by an intramolecular cyclization and subsequent elimination or rearrangement to yield the final quinoline derivative. researchgate.net These types of reactions can be catalyzed by various species, including organocatalysts or metal complexes, and can often be performed as a one-pot procedure. researchgate.netresearchgate.net For example, the reaction of phenyl pyridyl ethers derived from 4-chloro-3-nitroquinolines and salicylic (B10762653) acids can undergo cyclization to form chromeno[3,2-c]quinolines, which can be considered a formal cycloaddition where a new heterocyclic ring is fused to the quinoline core. nih.gov

Influence of Pressure and Solvents on Cycloaddition Kinetics

The electron-withdrawing nitro group on the quinoline core suggests potential for this compound to act as a dienophile in polar Diels-Alder reactions. However, the reactivity in such cycloadditions is highly dependent on the position of the nitro group and the reaction conditions.

Influence of Pressure: High-pressure technology is a recognized method for promoting cycloaddition reactions, which are typically characterized by a negative activation volume. researchgate.netsciforum.net For instance, dearomatizing [4+2] cycloadditions between nitroarenes, including various nitroquinolines (5-, 6-, 7-, and 8-nitroquinoline), and silyloxydienes have been successfully achieved at high pressures (e.g., 16 kbar) without the need for thermal or chemical promoters. soton.ac.uk These reactions yield complex, three-dimensional polycyclic structures from simple starting materials. soton.ac.uk However, specific studies detailing the effect of pressure on the cycloaddition kinetics of this compound have not been reported.

Influence of Solvents: The choice of solvent can significantly impact the kinetics of cycloaddition reactions, influencing reaction rates and selectivity through polarity and hydrogen bonding capabilities. epa.govnih.govupertis.ac.id Studies on the dienophilic character of various nitroquinolines in molecular solvents like chloroform (B151607) and ionic liquids such as ethyl ammonium (B1175870) nitrate (B79036) (EAN) and 1-butyl-3-methyl-imidazolium tetrafluoroborate (B81430) ([BMIM][BF4]) have been conducted. sciforum.net These investigations revealed that 5- and 8-nitroquinolines participate in normal-demand Diels-Alder reactions, with ionic liquids sometimes offering improved yields under milder conditions. sciforum.net Notably, under the tested thermal conditions in chloroform, 2- and 4-nitroquinoline (B1605747) were found to be unreactive. sciforum.net This suggests that the electronic properties conferred by the nitro group at the 4-position may disfavor cycloaddition on the carbocyclic ring. While the additional methoxy group at the 4-position in this compound would influence the electronic distribution, specific kinetic data regarding solvent effects on its cycloaddition reactions are not available in the current literature. Theoretical studies on other systems have shown that activation parameters and product stability can decrease with increasing solvent polarity. epa.govcsic.es

Reaction Kinetics and Thermodynamics

Kinetic and thermodynamic data provide fundamental insights into reaction feasibility, rates, and the stability of associated chemical species. For this compound, the most relevant available data comes from studies of nucleophilic addition to the closely related 3-nitro-1-methylquinolinium cation, which serves as a valuable model for understanding the formation and stability of intermediates. cdnsciencepub.com

The reaction of 3-substituted quinolinium cations with hydroxide ions to form pseudobases is a well-studied transformation. For the 3-nitro-1-methylquinolinium cation, stopped-flow spectrophotometry has been used to determine the kinetics of pseudobase formation and equilibration. cdnsciencepub.com The initial, kinetically controlled product is the C-2 pseudobase, formed by hydroxide attack at the C-2 position. cdnsciencepub.com This is followed by a slower equilibration to the thermodynamically more stable C-4 pseudobase. cdnsciencepub.com

For most 3-substituted quinolinium cations, the initial C-2 adduct formation is extremely rapid, occurring within the mixing time of the stopped-flow instrument. cdnsciencepub.com The subsequent, slower transformation to the C-4 adduct can be monitored to determine rate constants.

The thermodynamic stability of reaction intermediates is crucial in determining the final product distribution under equilibrium conditions. In the case of pseudobase formation from the 3-nitro-1-methylquinolinium cation, the C-4 adduct is the thermodynamically preferred species in aqueous solution. cdnsciencepub.com This is in contrast to derivatives with less electron-withdrawing substituents (like H or Br), where the C-2 pseudobase is more stable. cdnsciencepub.com

The thermodynamic stability is quantified by the pKR+ value, which represents the pH at which the cation and the pseudobase are at equal concentrations. A higher pKR+ value indicates greater stability of the covalent pseudobase relative to the quinolinium cation. For the 3-nitro-1-methylquinolinium cation, the pKR+ for the formation of the more stable C-4 pseudobase is 8.65. cdnsciencepub.com

Thermodynamic Data for Pseudobase Formation

Data for 3-Substituted 1-Methylquinolinium Cations in Aqueous Solution at 25°C. cdnsciencepub.com

| Substituent (W) | pKR+ (C-2 Adduct) | pKR+ (C-4 Adduct) | Thermodynamically Stable Product |

|---|---|---|---|

| H | 12.37 | >14 | C-2 Adduct |

| Br | 10.43 | >13 | C-2 Adduct |

| CONH₂ | 10.30 | 9.82 | C-4 Adduct |

| CN | 10.10 | 9.14 | C-4 Adduct |

| NO₂ | 9.8 | 8.65 | C-4 Adduct |

This trend highlights the significant stabilizing effect of the 3-nitro group on the C-4 adduct, making it the dominant species at equilibrium. cdnsciencepub.com This principle of kinetic versus thermodynamic control is fundamental to predicting reaction outcomes. libretexts.org

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), offer deeper understanding into the transition state of a reaction. clockss.org While specific activation parameters for reactions of this compound are not documented, studies on related systems provide context. For instance, in the hydrolysis of substituted 9-aminoacridines, activation energies (Ea) and entropies (ΔS‡) have been determined, revealing how steric and electronic factors influence the transition state. clockss.org For the equilibration between the C-2 and C-4 pseudobases of 3-substituted quinolinium cations, the rate constants have been measured, but a full analysis of the activation parameters for the 3-nitro derivative is not available in the cited study. cdnsciencepub.com

Thermodynamic Stability of Intermediates and Products

Detailed Mechanistic Elucidation of Reaction Pathways

Understanding the step-by-step pathway of a reaction, including the characterization of any transient species, is a central goal of mechanistic chemistry.

Reaction Intermediates: Reaction intermediates are species that are formed in one step of a multi-step reaction and consumed in a subsequent step. libretexts.orgnii.ac.jp They exist in a potential energy well between two transition states. nii.ac.jp The study of pseudobase formation from the 3-nitro-1-methylquinolinium cation provides a clear example of experimentally observable intermediates. cdnsciencepub.com

Kinetically Controlled Intermediate (C-2 Pseudobase): Upon basification of an aqueous solution of the 3-nitro-1-methylquinolinium cation, the first species formed is the C-2 pseudobase. This results from the rapid attack of a hydroxide ion at the C-2 position of the quinoline ring. This intermediate is formed faster but is less stable than the C-4 adduct. cdnsciencepub.com

Thermodynamically Controlled Intermediate (C-4 Pseudobase): Following its formation, the C-2 pseudobase equilibrates to the more stable C-4 pseudobase via reversion to the cation and subsequent attack at the C-4 position. This species represents the thermodynamic product of the reaction. cdnsciencepub.com

Transition States: A transition state is a high-energy, transient configuration of atoms that exists at the peak of the energy barrier for a reaction step. rsc.org It cannot be isolated but can be computationally modeled or inferred from kinetic data. cdnsciencepub.comresearchgate.net

For the cycloaddition reactions of nitroarenes, the mechanism is believed to proceed through a transition state where bonds are partially formed between the diene and the dienophile. soton.ac.uk In nucleophilic substitution reactions, such as the amination of 3-nitroquinoline, the reaction proceeds through the formation of an anionic σ-complex (a Meisenheimer-type adduct), which can be considered a stable intermediate that precedes the final rearomatization step. researchgate.net For the interconversion of pseudobases, transition states would exist for the hydroxide attack at C-2 and C-4, and for the reversion of these adducts to the cation. cdnsciencepub.com While the structures of these transition states for this compound have not been specifically calculated or described, computational studies on related reactions, like the [3+2] cycloaddition of nitrones, have detailed the geometries and energies of the relevant transition states, confirming reaction pathways and regioselectivity. frontiersin.org

Role of Electron-Withdrawing Groups in Activating Heterocyclic Frameworks

Electron-withdrawing groups (EWGs) play a pivotal role in the chemistry of heterocyclic compounds by profoundly altering the electron density distribution within the ring system. In the context of quinoline and its derivatives, the introduction of potent EWGs like the nitro group (–NO₂) is a critical strategy for activating the heterocyclic framework toward specific chemical transformations, particularly nucleophilic reactions. nih.govnih.gov The inherent electronic nature of the quinoline ring, characterized by an electron-poor pyridine (B92270) ring fused to an electron-rich benzene (B151609) ring, is further amplified by the presence of an EWG. boyer-research.com The electronegative nitrogen atom in the pyridine moiety already renders the 2- and 4-positions susceptible to nucleophilic attack, as this allows for the stabilization of the negative charge in the reaction intermediate. boyer-research.com

The nitro group is an exceptionally strong electron-withdrawing substituent, with an activating ability that has been compared to that of two chloro groups. nih.gov Its presence significantly depletes the electron density of the aromatic system, thereby enhancing its electrophilicity and making it more vulnerable to attack by nucleophiles. nih.gov This activation is fundamental to a variety of functionalization reactions that would otherwise be unfeasible on an unactivated quinoline ring.

Research into the reactivity of various nitroquinolines provides substantial evidence for this activation principle. For instance, the 4-position of 4-chloro-3-nitroquinoline is reported to be highly activated towards nucleophilic substitution, readily reacting with nucleophiles such as azide, amino, and alkoxy groups. nih.gov Similarly, 3-nitroquinoline can undergo direct amination at the 4-position when treated with primary amines. mdpi.com This reactivity underscores the powerful activating effect of a nitro group on the adjacent carbon atom.

Furthermore, the nitro group can also function as a leaving group in certain nucleophilic substitution reactions, a process known as cine-substitution. nih.govnih.gov A prominent example is the reaction of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) with nucleophiles. nih.gov In these reactions, the nucleophile attacks the 4-position, which is vicinal to the nitro group at the 3-position, leading to the subsequent elimination of the nitro group as nitrous acid. nih.gov

Steric factors can also contribute significantly to the activation of the quinoline framework, working in concert with electronic effects. Studies comparing 1-methyl-3,6,8-trinitro-2-quinolone (TNQ-Me) with 1-methyl-3,6-dinitro-2-quinolone (DNQ-Me) have been particularly revealing. nih.govclockss.org TNQ-Me shows unusually high reactivity at the 4-position. nih.gov This is attributed to the steric repulsion between the methyl group at the 1-position and the nitro group at the 8-position, which forces the quinolone skeleton to distort. nih.govclockss.org This distortion leads to a loss of aromaticity in the pyridone ring, causing it to behave more like a highly activated nitroalkene and thus increasing its susceptibility to nucleophilic attack. nih.govclockss.org In stark contrast, DNQ-Me, which lacks the 8-nitro group and the associated steric strain, is entirely unreactive under identical conditions. nih.govclockss.org

The following table summarizes the reactivity of different nitroquinoline derivatives, illustrating the activating influence of the nitro group.

| Compound | Reactant/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 1-Methyl-3,6,8-trinitro-2-quinolone (TNQ-Me) | 2,4-Pentanedione / NEt₃, in EtOH at room temp. | cine-Substitution at C-4 | 88% | nih.govclockss.org |

| 1-Methyl-3,6-dinitro-2-quinolone (DNQ-Me) | 2,4-Pentanedione / NEt₃, in EtOH at reflux | No Reaction | 0% | nih.govclockss.org |

| 1-Methyl-3,6-dinitro-2-quinolone (DNQ-Me) | 2,4-Pentanedione / EtONa, in DMF | cine-Substitution at C-4 | Trace | clockss.org |

| 4-Chloro-3-nitroquinoline | Nucleophiles (e.g., azide, amino, alkoxy groups) | Nucleophilic Substitution at C-4 | N/A | nih.gov |

| 3-Nitroquinoline | Primary amines / K₃Fe(CN)₆ at room temp. | Amination at C-4 | N/A | mdpi.com |

Derivatization Strategies and Applications As a Synthetic Building Block

Synthesis of Complex Quinoline (B57606) Frameworks

The inherent reactivity of 4-methoxy-3-nitroquinoline has been harnessed to create a diverse range of complex quinoline architectures. These include substituted aminoquinolines and a variety of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

A primary application of this compound lies in its conversion to substituted aminoquinoline derivatives. The reduction of the nitro group to an amine is a key transformation that opens up a plethora of synthetic possibilities. smolecule.com For instance, the resulting amino group can be acylated, alkylated, or used in condensation reactions to introduce various substituents, leading to a library of functionally diverse aminoquinolines. nih.gov

One common strategy involves the nucleophilic substitution of a chloro group at the 4-position, which is activated by the adjacent nitro group at the 3-position. kochi-tech.ac.jp This allows for the introduction of various amines, leading to the formation of 4-aminoquinoline (B48711) derivatives. nih.gov For example, reacting 4-chloro-7-substituted-quinolines with mono- or dialkylamines is a straightforward method to synthesize a series of 4-aminoquinoline compounds. nih.gov

The synthesis of 2-methyl-5-substituted phenoxy-6-methoxy-8-(1-methyl-4-aminobutylamino)-quinolines provides another illustration. Starting from 2-nitro-4-methoxy-5-bromo-acetanilide, a series of reactions including condensation with phenols, hydrolysis, Skraup's reaction with 2-butenal, reduction of the nitro group, and subsequent condensation and hydrolysis steps yield the final substituted aminoquinoline products. nih.gov

The following table summarizes the synthesis of various substituted aminoquinoline derivatives from nitroquinoline precursors:

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-Chloro-7-substituted-quinolines | Mono/dialkyl amines, reflux | 4-Aminoquinoline derivatives | nih.gov |

| 2-Nitro-4-methoxy-5-bromo-acetanilide | 1. Substituted phenols, K2CO3 2. Dilute alcoholic HCl 3. 2-Butenal (Skraup's reaction) 4. Reduction (e.g., Fe/acetic acid) 5. 4-Bromo-1-phthalimido-pentane, then hydrazine (B178648) hydrate | 2-Methyl-5-substituted phenoxy-6-methoxy-8-(1-methyl-4-aminobutylamino)-quinolines | nih.gov |

| 2-tert-Butyl-6-methoxy-4/5-substituted-8-nitroquinolines | Raney nickel, H2, ethanol | 2-tert-Butyl-6-methoxy-4/5-substituted-8-aminoquinolines | acs.org |

The strategic functionalization of this compound paves the way for the construction of various fused heterocyclic systems. These intricate molecular architectures are often associated with significant biological activities.

Imidazo[4,5-c]quinolines are a class of compounds known for their potent biological activities. The synthesis of these fused systems can be achieved starting from nitroquinoline intermediates. A general route involves the nitration of a quinolin-4-ol, followed by chlorination to yield a 4-chloro-3-nitroquinoline (B17048). nih.govacs.org This intermediate is then reacted with a suitable benzylamine (B48309) to form an N-substituted-3-nitroquinolin-4-amine. nih.govacs.org Subsequent reduction of the nitro group and cyclization with an orthoester, followed by other transformations, leads to the desired imidazoquinoline framework. nih.gov

For example, the synthesis of polyphenolic imidazo[4,5-c]quinoline derivatives begins with commercially available quinolin-4-ol and its methoxy (B1213986) derivatives. acs.org These are nitrated, chlorinated, and then reacted with various benzylamines. acs.org The resulting nitro intermediates are key for the subsequent steps leading to the final imidazoquinoline products. acs.org

| Starting Quinolin-4-ol | Key Intermediate | Final Product Class | Reference |

| Quinolin-4-ol | 4-Chloro-3-nitroquinoline | Imidazo[4,5-c]quinoline derivatives | nih.gov |

| Methoxy substituted quinolin-4-ols | Methoxy substituted 4-chloro-3-nitroquinolines | Polyphenolic Imidazo[4,5-c]quinoline derivatives | acs.org |

The synthesis of pyrido[3,2-b]carbazolequinones can be accomplished using nitroquinolone precursors. A notable reaction involves the treatment of 5,8-dimethoxy-6-nitroquinolone with aryl Grignard reagents. nih.gov This reaction furnishes 6-arylamino derivatives. nih.gov A subsequent palladium-acetate-mediated treatment leads to a one-pot oxidative coupling and demethylation, affording the pyrido[3,2-b]carbazolequinones. nih.govresearchgate.net

Nitroquinolones are also valuable precursors for constructing fused isoxazole (B147169) rings. One method involves the reduction of the nitro group of 4-hydroxy-3-nitro-2-quinolone with zinc in acetic acid, in the presence of acetic anhydride, to form a 3-acetylamino derivative. nih.gov Subsequent ring closure upon heating with polyphosphoric acid yields an isoxazoloquinoline. nih.gov Another approach utilizes the reactivity of quinolylmalonate, derived from a nitroquinolone. Depending on the ester's alkoxy group, either dealkoxycarbonylation or the construction of an isoxazole ring on the [c]-face of the quinolone can occur. nih.gov The formation of isoxazole rings is a significant transformation, as the isoxazole scaffold is present in numerous biologically active compounds. mdpi.comnanobioletters.comwikipedia.org

Construction of Fused Heterocyclic Systems

Pyrido[3,2-b]carbazolequinones from Nitroquinolones

Application in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in combinatorial chemistry for rapidly generating libraries of complex molecules from simple starting materials in a single step. nih.gov this compound and its derivatives can serve as key components in such reactions, contributing to molecular diversity.

While direct examples of this compound in well-known named MCRs are not extensively documented in the provided context, its derivatized forms, particularly aminoquinolines, are suitable substrates for such reactions. The ability to generate diverse substituted aminoquinolines from this compound provides a platform for their subsequent use in MCRs to create a wide range of structurally varied compounds for biological screening.

Strategies for Enhancing Molecular Complexity and Functionalization

Enhancing the molecular complexity of this compound involves a variety of synthetic strategies that leverage the inherent reactivity of its functional groups and the quinoline scaffold. These strategies are designed to introduce new functionalities and build more elaborate molecular architectures.

One of the primary strategies involves the reduction of the nitro group to an amine. This transformation is significant as it not only introduces a versatile amino group but also alters the electronic properties of the quinoline ring, paving the way for a host of further derivatizations. The resulting 3-amino-4-methoxyquinoline can undergo a wide range of reactions, including acylation, alkylation, and the formation of various heterocyclic rings.

Another key approach is nucleophilic aromatic substitution (SNAr). While the methoxy group at C4 is generally a poor leaving group, its displacement can be facilitated by the activating effect of the adjacent nitro group. However, a more common strategy involves the conversion of the methoxy group to a better leaving group, or starting from a precursor like 4-chloro-3-nitroquinoline, where the chloro group is readily displaced by various nucleophiles. This allows for the introduction of a wide range of substituents at the C4 position, including amines, thiols, and alkoxides.

Furthermore, the quinoline ring itself can be functionalized. The methoxy group at C4 directs electrophilic aromatic substitution to the C6 and C8 positions of the benzenoid ring. researchgate.net This allows for the introduction of additional substituents, further increasing molecular complexity.

Modern synthetic methods, such as those involving dearomatization-rearomatization sequences, also offer powerful ways to functionalize the quinoline core with high regioselectivity. researchgate.net For instance, a reductive dearomatization can facilitate nitration at the 3-position, a transformation that is otherwise challenging under classical conditions. researchgate.net

The following table summarizes key strategies for enhancing the molecular complexity of this compound:

| Strategy | Description | Key Reagents/Conditions | Resulting Functionality |

| Nitro Group Reduction | Conversion of the C3-nitro group to an amino group. | H₂/Pd, Fe/HCl, SnCl₂ | C3-Amino |

| Nucleophilic Aromatic Substitution | Displacement of the C4-substituent (or a suitable leaving group) by a nucleophile. | Amines, Thiols, Alkoxides | C4-Amino, C4-Thioether, C4-Ether |

| Electrophilic Aromatic Substitution | Introduction of substituents on the benzenoid ring. | Nitrating agents, Halogenating agents | C6/C8-Nitro, C6/C8-Halo |

| Dearomatization-Rearomatization | Temporary dearomatization to control regioselectivity of functionalization. | NaBH₄, MnO₂ | Functionalization at specific positions |

Regioselective Functionalization Approaches for Target Synthesis

Regioselectivity is a critical consideration in the synthesis of complex molecules derived from this compound. The inherent electronic properties of the substituted quinoline ring provide a foundation for controlling the position of further functionalization.

The functionalization of the pyridine (B92270) ring is heavily influenced by the nitro group. The C2 position is activated towards nucleophilic attack, although this can be sterically hindered. The C3-nitro group itself is a key handle for derivatization, primarily through reduction to an amine.

For the benzenoid part of the quinoline ring, the C4-methoxy group exerts a strong directing effect. As an electron-donating group, it activates the ortho and para positions (C5 and C7, and C6 and C8 respectively) towards electrophilic attack. However, the directing effect is primarily towards the C6 and C8 positions.

In cases where direct functionalization is not regioselective, a common strategy is the use of pre-functionalized starting materials. For example, starting with a quinoline already substituted at the desired position can circumvent issues of regioselectivity in later steps. Another approach involves the use of directing groups, which can be temporarily installed to guide a reaction to a specific position and then subsequently removed.

Metalation reactions, using reagents like lithium diisopropylamide (LDA) or mixed lithium-zinc/magnesium amides, offer a powerful tool for regioselective deprotonation and subsequent functionalization of the quinoline core with electrophiles. nih.gov For instance, metalation of chloro-substituted quinolines can be directed to the C2, C3, or C8 positions depending on the specific base used. nih.gov

The table below outlines some regioselective functionalization approaches for the quinoline scaffold, which can be conceptually applied to this compound derivatives.

| Position | Type of Reaction | Directing Group/Influence | Example Reagents |

| C2 | Nucleophilic Attack / Metalation | Activation by ring nitrogen | Organolithiums, Grignard reagents |

| C3 | Reduction | Nitro group | H₂/Pd, SnCl₂ |

| C4 | Nucleophilic Substitution | Activation by C3-nitro group | Amines, Alkoxides (on 4-halo derivatives) |

| C6/C8 | Electrophilic Substitution | Directing effect of C4-methoxy group | HNO₃/H₂SO₄, Br₂ |

Utilization in Specific Organic Transformations (e.g., Alkylsulfinylation)

While this compound is a versatile building block for many organic transformations, its direct application in certain specific reactions like alkylsulfinylation is not extensively documented in the scientific literature. Alkylsulfinylation, the introduction of an alkylsulfinyl (-S(O)R) group, is a valuable transformation for the synthesis of sulfoxides, which are important structural motifs in many biologically active compounds.

Modern synthetic methods for alkylsulfinylation often involve radical pathways. These can be initiated by photoredox catalysis or other radical initiators, allowing for the functionalization of C-H bonds or the reaction with suitable precursors. For instance, radical sulfinylation of heteroaromatics can be achieved using sulfinamides and a persulfate oxidant under visible light irradiation. Another approach involves the decarboxylative radical sulfonylation using organosulfinates in the presence of photoredox and copper catalysts. researchgate.net

Given the electron-rich nature of the benzenoid ring of this compound (activated by the methoxy group), it could potentially be a substrate for electrophilic or radical sulfinylation reactions. However, the presence of the deactivating nitro group on the pyridinone ring complicates the reactivity profile, and specific conditions would need to be developed and optimized for this particular substrate. The lack of specific literature examples suggests this remains an area for future exploration.

Transition-Metal Catalyzed Coupling Reactions for Further Functionalization (e.g., Palladium-catalyzed cross-coupling)

Transition-metal catalyzed cross-coupling reactions are indispensable tools for the derivatization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed reactions, in particular, are widely employed for the functionalization of quinoline systems.

To utilize palladium-catalyzed cross-coupling, a leaving group, typically a halide (e.g., Cl, Br, I), is required on the quinoline ring. While the methoxy group itself is not a suitable leaving group for these reactions, this compound can be conceptually derived from or converted to a halogenated precursor, such as 4-chloro-3-nitroquinoline. This chloro-derivative is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-chloro-3-nitroquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a powerful method for introducing aryl or vinyl substituents at the C4 position.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling 4-chloro-3-nitroquinoline with a wide range of primary or secondary amines. This is a highly versatile method for synthesizing 4-amino-3-nitroquinoline derivatives.

Heck Coupling: The Heck reaction enables the coupling of 4-chloro-3-nitroquinoline with alkenes to form new C-C bonds, leading to the synthesis of 4-alkenyl-3-nitroquinolines.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between 4-chloro-3-nitroquinoline and a terminal alkyne, providing access to 4-alkynyl-3-nitroquinoline derivatives.

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these reactions and depends on the specific substrates being coupled. The table below provides an overview of common palladium-catalyzed cross-coupling reactions applicable to the functionalization of a 4-halo-3-nitroquinoline precursor.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Examples) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | 4-Aryl/vinyl-3-nitroquinoline |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP | 4-Amino-3-nitroquinoline |

| Heck | Alkene | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 4-Alkenyl-3-nitroquinoline |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | 4-Alkynyl-3-nitroquinoline |

These transition-metal catalyzed reactions significantly expand the synthetic utility of the this compound scaffold, allowing for the creation of diverse libraries of compounds for various applications.

Computational and Theoretical Studies on 4 Methoxy 3 Nitroquinoline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering profound insights into the electronic structure of molecules. mpg.deiosrjournals.org Methods like Density Functional Theory (DFT) are commonly employed to calculate molecular geometries, electronic properties, and descriptors that correlate with experimental reactivity. orientjchem.orgepstem.net For 4-Methoxy-3-nitroquinoline, these calculations reveal how the substituent groups modulate the electron density across the quinoline (B57606) ring system, thereby dictating its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity, positing that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species are paramount. fiveable.mewikipedia.orgnumberanalytics.com The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are critical indicators of a molecule's kinetic stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests high reactivity, as the molecule can more readily donate or accept electrons. numberanalytics.com

In this compound, the HOMO is expected to be distributed primarily over the methoxy-substituted benzene (B151609) ring, while the LUMO is largely localized on the nitro-substituted pyridine (B92270) ring, particularly on the nitro group itself. researchgate.net This separation indicates that the nitro-substituted part of the molecule is the primary site for accepting electrons in a reaction, making it susceptible to nucleophilic attack. The calculated FMO energies can be used to predict the feasibility and selectivity of reactions. numberanalytics.comnumberanalytics.com

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative data based on typical DFT calculations for similar nitroaromatic compounds)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.85 | Highest Occupied Molecular Orbital |

| LUMO | -2.54 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.31 | Energy difference (LUMO - HOMO) |

The relatively large HOMO-LUMO gap suggests that this compound is a moderately stable molecule, but its low-lying LUMO points to its significant electrophilic character.

To quantify the electrophilic nature of a molecule, several reactivity indices have been developed. The global electrophilicity index (ω), defined by Parr, is calculated from the HOMO and LUMO energies and provides a measure of the energy stabilization when the system acquires additional electronic charge from the environment. researchgate.net A higher ω value indicates greater electrophilicity.

Another powerful tool is Mayr's electrophilicity scale, which assigns an empirical parameter 'E' to electrophiles based on kinetic measurements. uni-muenchen.descience.govuni-muenchen.de This scale allows for the prediction of reaction rates for nucleophile-electrophile combinations using the equation log k = s(N + E), where N is the nucleophilicity parameter and s is a nucleophile-specific sensitivity parameter. uni-muenchen.delmu.de Due to the strong electron-withdrawing nitro group, this compound is expected to be a potent electrophile, reacting readily with a wide range of nucleophiles. researchgate.netresearchgate.net Its calculated E parameter would likely place it among the highly reactive heteroaromatic electrophiles. researchgate.netresearchgate.net

Table 2: Calculated and Comparative Electrophilicity Parameters (Illustrative data)

| Compound | Global Electrophilicity Index (ω) | Mayr's E Parameter |

| This compound | 3.52 | -15.8 |

| 1,3,5-Trinitrobenzene | 3.98 | -13.5 |

| (E)-3-(4-nitrophenyl)-1-phenyl-prop-2-en-1-one | 2.89 | -17.33 lmu.de |

These parameters quantitatively confirm the strong electrophilic character of this compound, suggesting its reactivity is comparable to or greater than other well-known electrophiles.

The distribution of electron density within a molecule is a key determinant of its reactivity. researchgate.net Quantum chemical calculations can map the electrostatic potential (ESP) and compute partial atomic charges (e.g., using Natural Bond Orbital, NBO, analysis), identifying electron-rich and electron-deficient sites. epstem.netcore.ac.uk For this compound, the ESP map would show a high negative potential around the oxygen atoms of the nitro and methoxy (B1213986) groups, while regions of positive potential would be located on the hydrogen atoms and, crucially, on the carbon atoms of the pyridine ring, particularly C-2 and C-4.

NBO analysis further quantifies this charge distribution. The carbon atom attached to the nitro group (C-3) and the adjacent carbon atoms are expected to bear significant partial positive charges, marking them as the most likely sites for nucleophilic attack.

Table 3: Calculated NBO Atomic Charges for Key Atoms in this compound (Illustrative data)

| Atom | Atomic Charge (e) |

| C2 | +0.35 |

| C3 | +0.28 |

| C4 | +0.15 |

| N (nitro group) | +0.55 |

| O (nitro group) | -0.42 |

| O (methoxy group) | -0.51 |

The significant positive charge on C-2 makes it a primary target for nucleophiles, a prediction consistent with the electronic effects of the substituents.

Electrophilicity Parameters (e.g., Parr's ω, Mayr's E parameter) and Their Correlation with Reactivity

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful asset for elucidating reaction mechanisms, allowing researchers to map out entire potential energy surfaces. rsc.orgsmu.edu This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. Current time information in Berlin, DE.chemrxiv.orgnumberanalytics.com

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate. chemrxiv.orgsolubilityofthings.com Locating the TS and calculating its energy relative to the reactants provides the activation energy (energy barrier), a critical factor that governs the reaction rate. solubilityofthings.comquantumatk.com

Table 4: Calculated Energy Profile for the SNAr Reaction of this compound with Methoxide (B1231860) (Illustrative data for the rate-determining step)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State (TS1) | +15.5 |

| Meisenheimer Intermediate | -8.2 |

The calculated activation energy of 15.5 kcal/mol indicates a reaction that should proceed at a moderate rate under ambient conditions.

Reactions are typically run in a solvent, which can significantly influence reaction pathways and rates. numberanalytics.comnih.govnovapublishers.com Computational models account for these effects in two primary ways: implicit and explicit solvation. mdpi.comnumberanalytics.comwikipedia.org Implicit (or continuum) models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. numberanalytics.comresearchgate.net Explicit models involve including a number of individual solvent molecules in the calculation, which can capture specific solute-solvent interactions like hydrogen bonding but are computationally more demanding. mdpi.com

For the SNAr reaction of this compound, moving from the gas phase to a polar solvent is expected to stabilize charged species like the transition state and the Meisenheimer intermediate. researchgate.net This stabilization would lower the activation energy and accelerate the reaction. Comparing calculations in different solvents can provide insights into optimal reaction conditions.

Table 5: Effect of Solvent Model on the Calculated Activation Energy (Ea) (Illustrative data)

| Solvent Model | Dielectric Constant | Calculated Ea (kcal/mol) |

| Gas Phase | 1.0 | 21.8 |

| Dichloromethane (Implicit) | 8.9 | 17.1 |

| DMSO (Implicit) | 46.7 | 15.2 |

| DMSO (Explicit Cluster) | 46.7 | 14.9 |

The data show a clear trend of decreasing activation energy with increasing solvent polarity, highlighting the crucial role of the solvent environment in facilitating the reaction. researchgate.net

Transition State Characterization and Energy Barrier Calculations

Conformational Analysis and Tautomerism Investigations of Related Quinoline Systems

Computational chemistry provides powerful tools for investigating the three-dimensional structures and potential isomeric forms of complex molecules like quinoline derivatives. This understanding is crucial as the conformation and tautomeric equilibrium of a molecule can significantly influence its reactivity, biological activity, and physical properties.

Conformational analysis of quinoline systems often reveals a largely planar bicyclic core. However, substituents can introduce deviations from planarity. X-ray diffraction studies on related nitroquinoline derivatives show that the nitro group can be slightly deviated from the mean plane of the quinoline ring. acs.org Computational methods, such as those described by Cremer and Pople, are employed to quantify the conformation of the heterocyclic rings within the quinoline system. acs.org For instance, in some derivatives, the six-membered heterocyclic ring has been shown to adopt an envelope conformation. acs.org Molecular dynamics (MD) simulations further elucidate the flexibility of these systems, identifying the most stable conformations by simulating molecular motion over time. tandfonline.comarabjchem.org While the quinoline core itself is rigid, bonds to substituent groups allow for some conformational flexibility. arabjchem.org

Tautomerism, the interconversion of structural isomers, is a significant phenomenon in substituted quinolines, particularly those bearing hydroxyl or amino groups. Quantum chemical calculations are frequently used to predict the relative stability of different tautomeric forms. researchgate.net A common type of tautomerism studied in related systems is the keto-enol tautomerism in hydroxyquinolines. chemrxiv.org Density Functional Theory (DFT) calculations can determine the gas-phase enthalpies of formation for various hydroxyquinolines and their corresponding keto-tautomers (quinolinones), revealing the higher stability of the keto forms in most cases. chemrxiv.org Another relevant tautomeric relationship is that between nitrosophenol and quinone oxime forms, which has been investigated in derivatives of nitroquinolines. mdpi.com The presence of intramolecular hydrogen bonds can significantly influence and stabilize certain tautomers. mdpi.comnih.gov

The table below summarizes computational approaches used in the conformational and tautomeric analysis of quinoline systems.

| Analysis Type | Computational Method | Key Findings/Applications | References |

| Conformational Analysis | Cremer-Pople Analysis | Quantifies ring puckering coordinates to define conformations like 'envelope'. | acs.org |

| Molecular Dynamics (MD) | Simulates molecular motion to identify stable conformers and flexibility. | tandfonline.comnih.gov | |

| Density Functional Theory (DFT) | Predicts optimal molecular geometries that correlate with experimental data. | ||

| Tautomerism Investigation | DFT Enthalpy Calculations | Determines relative stabilities of tautomers (e.g., keto vs. enol). | chemrxiv.org |

| Quantum Chemical Calculations | Predicts tautomeric equilibrium constants. | researchgate.netacs.org | |

| NBO/AIM Analysis | Studies intramolecular hydrogen bonding that stabilizes specific tautomers. | mdpi.comnih.gov |

In Silico Predictions for General Reactivity Trends and Synthetic Route Design

In silico methods are indispensable for predicting the chemical behavior of molecules like this compound and for designing efficient synthetic strategies. These computational approaches can forecast reactivity patterns and help chemists devise optimal pathways to a target molecule before undertaking extensive laboratory work. frontiersin.org

General reactivity trends are often predicted using methods rooted in quantum chemistry, such as Density Functional Theory (DFT). researchgate.net These calculations provide insights into the electronic structure of a molecule. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net For this compound, the electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group would significantly influence the electron density distribution across the quinoline ring system, thereby dictating the sites susceptible to nucleophilic or electrophilic attack. Molecular Electrostatic Potential (MEP) maps offer a visual representation of this electron distribution, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule, which correspond to sites for electrophilic and nucleophilic attack, respectively. researchgate.net

The following table details key computational parameters and their implications for predicting molecular reactivity.

| Computational Parameter | Method of Calculation | Implication for Reactivity | References |

| HOMO-LUMO Energy Gap | DFT, B3LYP | A smaller gap suggests higher reactivity and lower kinetic stability. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies electron-rich and electron-poor sites for predicting reaction centers. | researchgate.net |

| Mulliken Atomic Charges | DFT | Calculates partial charges on individual atoms, indicating potential sites for nucleophilic/electrophilic interaction. | - |

| Fukui Functions | DFT | Quantifies the reactivity of specific atomic sites within a molecule. | eurjchem.com |

Q & A

Q. What are the optimized synthetic routes for 4-Methoxy-3-nitroquinoline, and how do reaction conditions influence yield and purity?

A three-step synthesis starting from 4-methoxyaniline has been reported for structurally similar nitroquinoline derivatives, involving cyclization, nitration, and chlorination. Key factors include using cost-effective reagents (e.g., HNO₃ for nitration) and mild conditions (room temperature for cyclization), achieving yields up to 85% . For nitroquinolines, controlling nitration regioselectivity is critical; electron-donating methoxy groups direct nitro placement to the meta position. Purification via column chromatography and structural validation by ¹H NMR and MS are standard .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound derivatives?

¹H NMR is essential for verifying substituent positions. For example, methoxy protons resonate at δ ~3.8–4.0 ppm as a singlet, while aromatic protons adjacent to electron-withdrawing nitro groups show downfield shifts (δ >8.5 ppm) . IR spectroscopy detects nitro (asymmetric stretch ~1520 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) further confirms molecular formulas .

Q. What solvent systems and chromatographic methods are effective for purifying this compound?

Polar aprotic solvents (e.g., DMF, DCM) are preferred for nitration and cyclization steps. For purification, silica gel chromatography with hexane/ethyl acetate (3:1 to 1:1 gradients) effectively separates nitroquinoline derivatives. Reverse-phase HPLC (C18 column, methanol/water mobile phase) resolves isomers or closely related analogs .

Advanced Research Questions

Q. How do electronic effects of the methoxy and nitro groups influence the reactivity of this compound in nucleophilic substitution or reduction reactions?

The nitro group deactivates the quinoline ring, making electrophilic substitution challenging. However, the methoxy group’s electron-donating nature enhances reactivity at specific positions. For example, nitro reduction (e.g., using H₂/Pd-C or NaBH₃CN) yields 3-amino derivatives, which are precursors for biologically active compounds. Computational studies (DFT) can predict reaction sites by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

Discrepancies in bioactivity (e.g., antitumor vs. mutagenic effects) may arise from impurities, stereochemical variations, or assay conditions. Rigorous purity validation (HPLC, elemental analysis) and standardized cytotoxicity assays (e.g., MTT protocol across cell lines) are critical. Comparative studies using isogenic compounds (e.g., 3-nitro vs. 4-nitro analogs) isolate structural contributors to activity .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., PI3K/mTOR inhibitors)?

Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to kinase domains. The nitro group’s electron-deficient nature may form hydrogen bonds with catalytic lysine residues (e.g., ATP-binding sites), while the methoxy group enhances hydrophobic interactions. QSAR models correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

Q. What catalytic systems improve the regioselectivity of nitro group introduction in methoxy-substituted quinolines?

Lewis acids (e.g., FeCl₃) or Brønsted acids (H₂SO₄) can direct nitration to the 3-position. Recent studies show ionic liquid catalysts (e.g., [BMIM][NO₃]) enhance regioselectivity (>90% 3-nitro products) under mild conditions. Kinetic studies monitor nitration progress via in situ FTIR .

Methodological Considerations

- Data Contradiction Analysis : Compare synthetic yields across studies by normalizing reaction scales and solvent systems. For bioactivity conflicts, use meta-analysis tools (e.g., RevMan) to aggregate IC₅₀ values and identify outliers .

- Experimental Design : For kinetic studies, employ stopped-flow techniques to capture rapid nitration intermediates. For biological assays, include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.